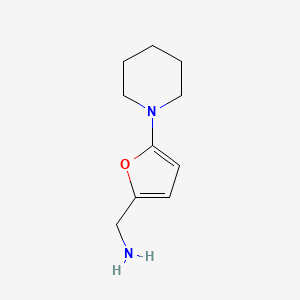
(5-(Piperidin-1-yl)furan-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Piperidin-1-yl)furan-2-yl)methanamine: is an organic compound that features a furan ring substituted with a piperidine ring and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available furan-2-carboxaldehyde and piperidine.
Step 1 Formation of (5-(Piperidin-1-yl)furan-2-yl)methanol:
Step 2 Conversion to (5-(Piperidin-1-yl)furan-2-yl)methanamine:
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation of the amine group can lead to the formation of corresponding nitroso or nitro compounds.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran.
Products: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.
-
Substitution
Reagents: Halogenating agents like bromine or chlorine.
Conditions: Typically performed in the presence of a catalyst such as iron or aluminum chloride.
Products: Halogenated derivatives of the compound.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Receptor Binding: Studied for its binding affinity to certain biological receptors.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use as therapeutic agents for various diseases.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (5-(Piperidin-1-yl)furan-2-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, leading to inhibition or activation of the target. The pathways involved may include signal transduction, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(5-(Morpholin-4-yl)furan-2-yl)methanamine: Similar structure but with a morpholine ring instead of a piperidine ring.
(5-(Pyrrolidin-1-yl)furan-2-yl)methanamine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
(5-(Piperidin-1-yl)thiophene-2-yl)methanamine: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
Structural Features: The presence of both a piperidine ring and a furan ring in (5-(Piperidin-1-yl)furan-2-yl)methanamine provides unique electronic and steric properties.
Reactivity: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents.
Applications: Its specific structure makes it suitable for certain applications in medicinal chemistry and material science that similar compounds may not be as effective in.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
(5-piperidin-1-ylfuran-2-yl)methanamine |
InChI |
InChI=1S/C10H16N2O/c11-8-9-4-5-10(13-9)12-6-2-1-3-7-12/h4-5H,1-3,6-8,11H2 |
InChI Key |
CSZJKOMPQAAYPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(O2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


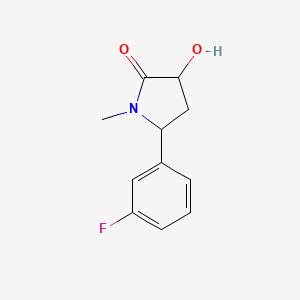
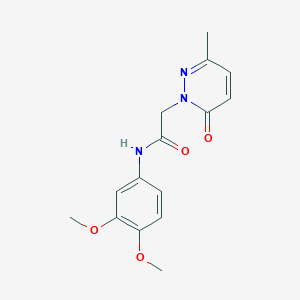
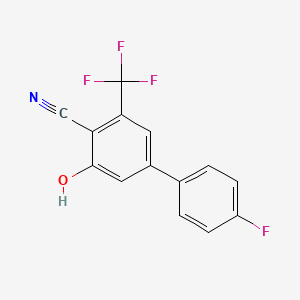
![2-[(4-Hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B14879648.png)
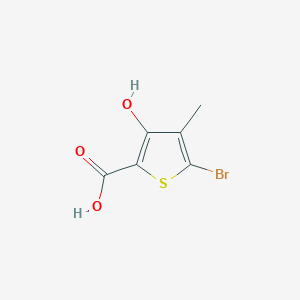
![N-(4-chlorophenyl)-2-{2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamide](/img/structure/B14879673.png)
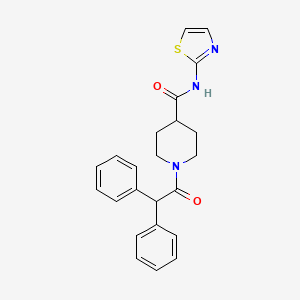
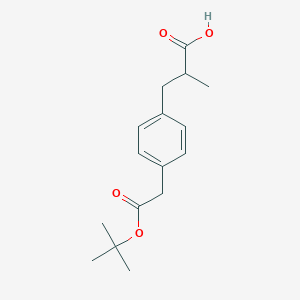
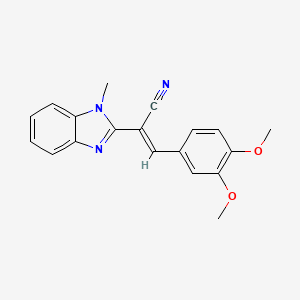
![3-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)propanoic acid](/img/structure/B14879700.png)
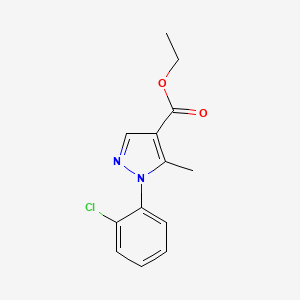


![2-[2-Oxo-3-(trifluoromethyl)piperidin-3-YL]-1H-isoindoline-1,3(2H)-dione](/img/structure/B14879722.png)
